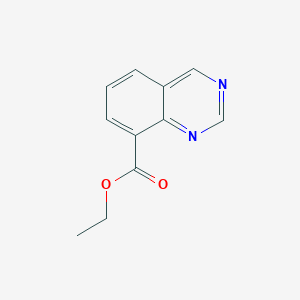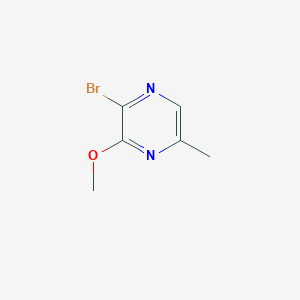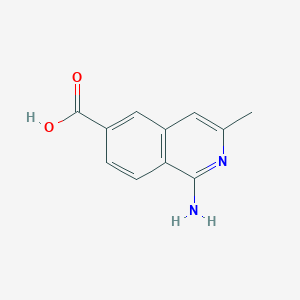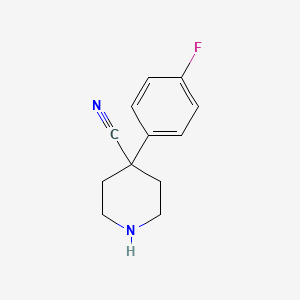
(4-Oxo-4H-1-benzopyran-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Oxo-4H-chromen-3-yl)acetic acid is a compound belonging to the chromone family, which is characterized by a benzopyran-4-one structure. This compound is known for its diverse biological activities and is used in various scientific research fields. The chromone core is a common scaffold in many natural products and synthetic compounds, making it a valuable target for chemical synthesis and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-4H-chromen-3-yl)acetic acid typically involves the condensation of chromone derivatives with acetic acid or its derivatives. One common method is the multicomponent condensation reaction, which involves the use of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile and the final formation of the furylacetic acid moiety in acidic media.
Industrial Production Methods
the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are often applied to optimize the synthesis process .
化学反应分析
Types of Reactions
2-(4-Oxo-4H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone core, leading to the formation of dihydrochromone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating or refluxing .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or dihydro derivatives .
科学研究应用
2-(4-Oxo-4H-chromen-3-yl)acetic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-(4-Oxo-4H-chromen-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . Additionally, it can interact with DNA and proteins, affecting cellular processes and leading to its anticancer properties .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(4-Oxo-4H-chromen-3-yl)acetic acid include:
- 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetic acid
- 8-Chloro-2-(4-isobutylphenyl)-4-oxo-4H-chromen-6-yl)acetic acid
- 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl)acetic acid
Uniqueness
What sets 2-(4-Oxo-4H-chromen-3-yl)acetic acid apart from similar compounds is its specific substitution pattern on the chromone core, which can influence its biological activity and chemical reactivity. This unique structure allows it to interact with different molecular targets and exhibit distinct biological effects .
属性
CAS 编号 |
50878-09-6 |
|---|---|
分子式 |
C11H8O4 |
分子量 |
204.18 g/mol |
IUPAC 名称 |
2-(4-oxochromen-3-yl)acetic acid |
InChI |
InChI=1S/C11H8O4/c12-10(13)5-7-6-15-9-4-2-1-3-8(9)11(7)14/h1-4,6H,5H2,(H,12,13) |
InChI 键 |
URCUYQYZORMYSL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


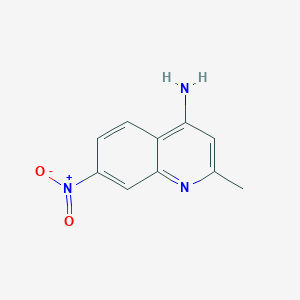
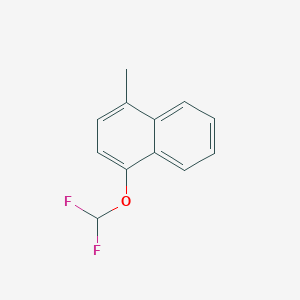
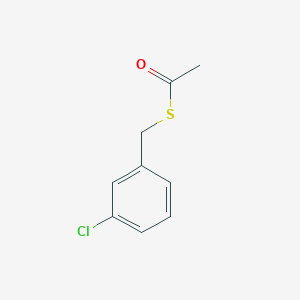
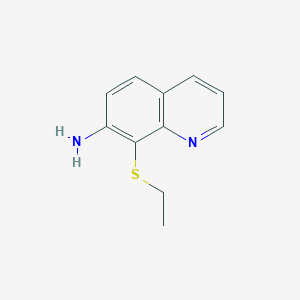
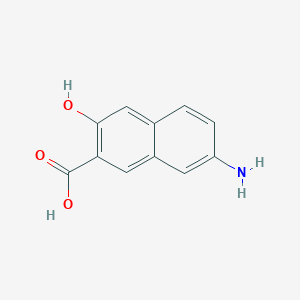
![2-Benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11897754.png)
